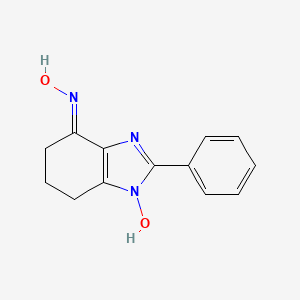
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as MBMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It is also believed to act on various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to decrease the levels of inflammatory cytokines such as TNF-alpha and IL-6. N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to have analgesic effects and can reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be administered orally. However, N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. It is also a challenging compound to work with due to its high melting point and low solubility in water.
Zukünftige Richtungen
There are several future directions for N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine research. One area of research is to further investigate the potential therapeutic applications of N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine in the treatment of various diseases such as cancer, anxiety, and depression. Another area of research is to investigate the potential use of N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine as an antipsychotic, anti-inflammatory, and analgesic agent. Additionally, future research can focus on developing new synthetic methods for N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine to improve its yield and purity.
Synthesemethoden
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine can be synthesized by the condensation reaction between 4-methylbenzaldehyde and 4-methylphenylpiperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity and yield can be further improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, anxiety, and depression. N-(4-methylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been studied for its potential use as an antipsychotic, anti-inflammatory, and analgesic agent.
Eigenschaften
IUPAC Name |
(Z)-1-(4-methylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-16-3-7-18(8-4-16)15-20-22-13-11-21(12-14-22)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCQSKASBGRBR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-[(Z)-(4-methylphenyl)methylidene]piperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)




![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)





![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)